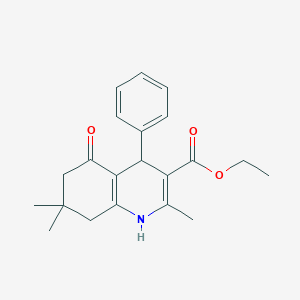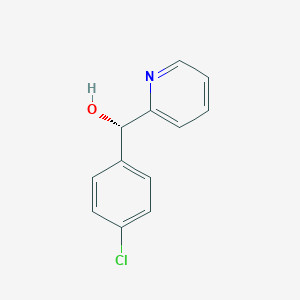
(S)-(4-Clorofenil)(piridin-2-il)metanol
Descripción general
Descripción
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol is a chiral compound with the molecular formula C12H10ClNO It is characterized by the presence of a chlorophenyl group and a pyridinyl group attached to a methanol moiety
Aplicaciones Científicas De Investigación
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with the transient receptor potential vanilloid 3 (trpv3) channels . TRPV3 channels are non-selective cation channels that are predominantly expressed in the skin and play a crucial role in maintaining skin health and integrity .
Mode of Action
Antagonists typically work by binding to the active site of their target, preventing the target from interacting with its natural ligand and thus inhibiting its function .
Biochemical Pathways
Given its potential interaction with trpv3 channels, it can be inferred that it may influence calcium signaling pathways, as trpv3 channels are involved in the regulation of intracellular calcium levels .
Result of Action
If it acts as an antagonist of trpv3 channels, it may lead to a decrease in intracellular calcium levels, potentially affecting various cellular processes regulated by calcium signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol can be achieved through several methods. One notable method involves the use of recombinant Escherichia coli as a whole-cell catalyst in a water-cyclohexane liquid-liquid system. This biocatalytic approach is green, economic, and efficient, retaining over 60% of catalytic activity after five reuse cycles . The reaction conditions typically involve the accumulation of substrate/product in the organic phase to improve substrate tolerance and reduce product inhibition and toxicity.
Industrial Production Methods
In industrial settings, the synthesis of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol can be scaled up using a biphasic microreaction system. This system consists of membrane dispersion and three-dimensional bending-microchannels, which generate droplet swarms with an average diameter of 30 μm. This method significantly reduces the reaction time, achieving a yield of 99.6% with high enantiomeric excess in only 80 minutes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction pathway and conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
®-(4-Chlorophenyl)(pyridin-2-yl)methanol: The enantiomer of the compound, which may exhibit different biological activities.
(4-Chlorophenyl)(pyridin-2-yl)methanone: A ketone derivative with distinct chemical properties.
(4-Chlorophenyl)(pyridin-2-yl)methane: A related compound with a different functional group.
Uniqueness
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol is unique due to its chiral nature and the presence of both chlorophenyl and pyridinyl groups. This combination of features imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds .
Propiedades
IUPAC Name |
(S)-(4-chlorophenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPOFQRQNJDNS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452173 | |
| Record name | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176022-47-2 | |
| Record name | (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


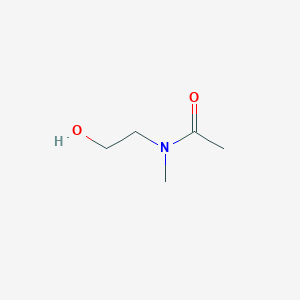
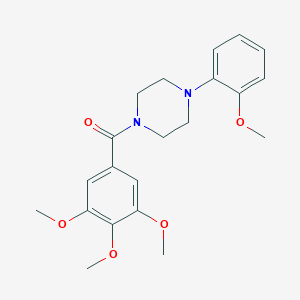
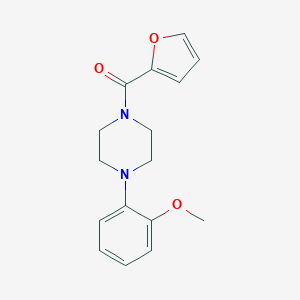
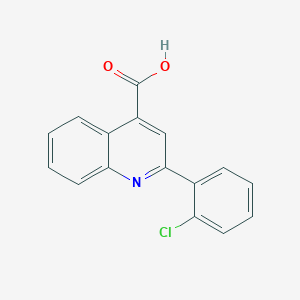

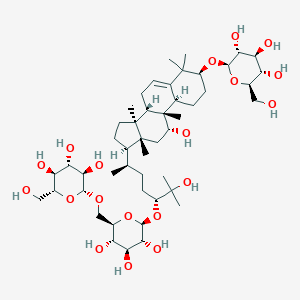
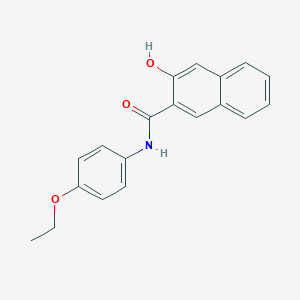
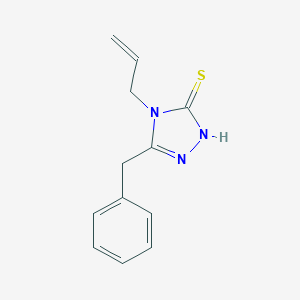

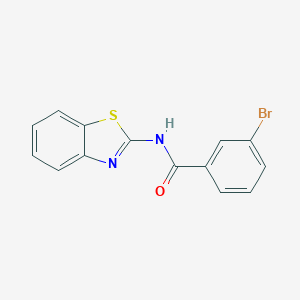
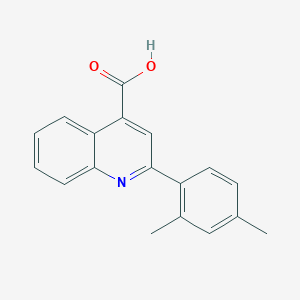
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
